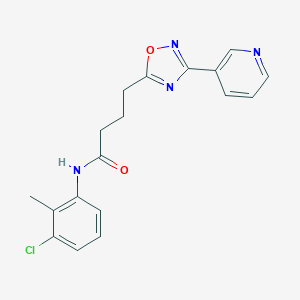
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, also known as compound X, is a synthetic compound that has drawn significant attention from the scientific community due to its potential pharmacological properties. Compound X belongs to the class of oxadiazole derivatives and has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
作用機序
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to modulate the activity of certain neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to increase the levels of certain neurotransmitters, such as GABA, which can have a calming effect on the brain. Furthermore, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it has a wide margin of safety between its therapeutic and toxic doses. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X is relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of using N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. In addition, the exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X. One direction is to further investigate its potential as a treatment for various diseases, including epilepsy, pain, inflammation, cancer, and Alzheimer's disease. Another direction is to elucidate its exact mechanism of action, which can help to identify new targets for drug development. Furthermore, future research can focus on improving the solubility of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X, which can increase its usefulness in experimental settings.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to produce the corresponding amide. Finally, the amide is treated with potassium carbonate and 2-chloro-1,3-dimethylimidazolinium chloride to form N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X. The overall yield of the synthesis is 60%.
科学的研究の応用
Compound X has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to have a positive effect on cognitive function and memory. These properties make it a potential candidate for the development of drugs for various diseases, including epilepsy, pain, inflammation, cancer, and Alzheimer's disease.
特性
製品名 |
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
分子式 |
C18H17ClN4O2 |
分子量 |
356.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-14(19)6-2-7-15(12)21-16(24)8-3-9-17-22-18(23-25-17)13-5-4-10-20-11-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,21,24) |
InChIキー |
IZQOASCNKKODDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide](/img/structure/B277021.png)
![N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B277023.png)
![N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B277024.png)

![N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277029.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277030.png)
![N-benzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277031.png)
![2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B277032.png)
![N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277033.png)
![N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277034.png)
![2-Methoxyphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277040.png)
![Dibenzo[b,d]furan-2-yl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277041.png)

